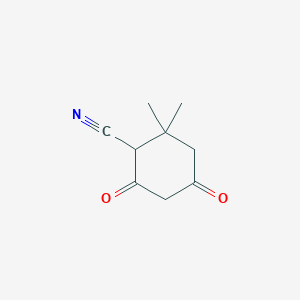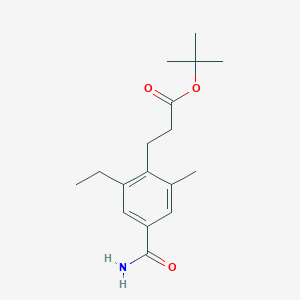
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester
描述
3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester typically involves the esterification of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, ethers, or other substituted esters.
科学研究应用
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also serve as a model compound for studying metabolic pathways involving esters.
Medicine
Industry
In the chemical industry, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which 3-(4-Carbamoyl-2-ethyl-6-methylphenyl)propionic acid tert-butyl ester exerts its effects depends on its specific application. In general, esters can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions.
相似化合物的比较
Similar Compounds
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid methyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester
- 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid isopropyl ester
Uniqueness
The tert-butyl ester of 3-(4-Carbamoyl-2-ethyl-6-methyl-phenyl)-propionic acid may exhibit unique properties such as increased steric hindrance, which can affect its reactivity and stability. This can make it more suitable for specific applications where other esters may not perform as well.
属性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-carbamoyl-2-ethyl-6-methylphenyl)propanoate |
InChI |
InChI=1S/C17H25NO3/c1-6-12-10-13(16(18)20)9-11(2)14(12)7-8-15(19)21-17(3,4)5/h9-10H,6-8H2,1-5H3,(H2,18,20) |
InChI 键 |
LIWZFVONRJRRPR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)C(=O)N)C)CCC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
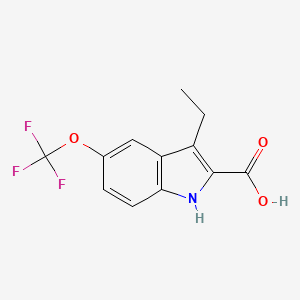
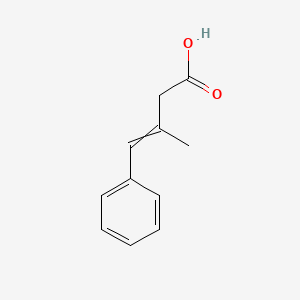
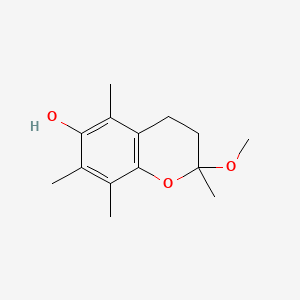
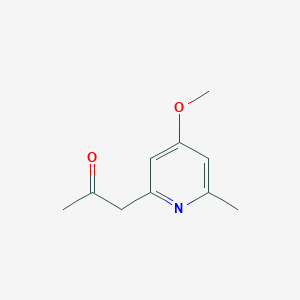
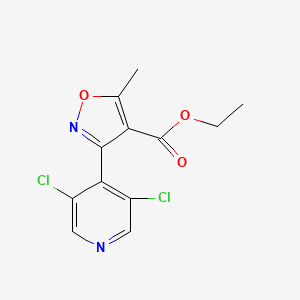
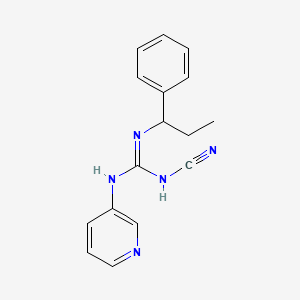
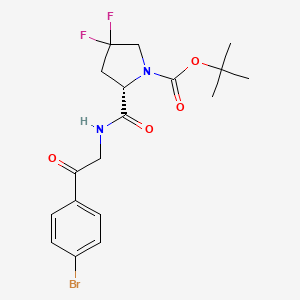
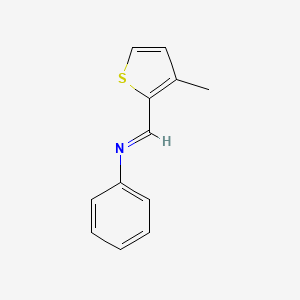

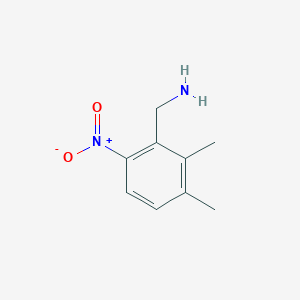
![4-Cyanophenyl 4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B8496628.png)
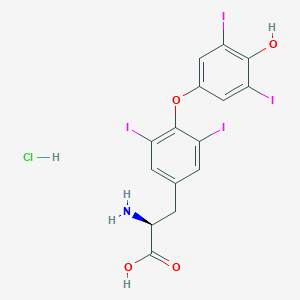
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)-L-alanine](/img/structure/B8496640.png)
